Scaffold Isomerism: Distinguishing the Benzothiazole-Furan from Balaglitazone's Thiazolidinedione-Quinazoline
CAS 899964-81-9 and balaglitazone (CAS 199113-98-9) share the identical molecular formula C₂₀H₁₇N₃O₄S (MW 395.43) but are constitutional isomers with zero scaffold overlap . Balaglitazone is a known PPARγ partial agonist (EC₅₀ = 1.351 μM in transactivation assay; ED₉₀ = 3 mg/kg/day in db/db mice) , while CAS 899964-81-9 has no annotated PPARγ activity in public databases [1]. Therefore, balaglitazone cannot serve as a surrogate for this compound in any screening context.
| Evidence Dimension | Constitutional isomerism / target annotation |
|---|---|
| Target Compound Data | Scaffold: 4,7-dimethoxybenzo[d]thiazole-N-(pyridin-2-ylmethyl)furan-2-carboxamide; known target: none (ChEMBL/ZINC20) |
| Comparator Or Baseline | Balaglitazone: 5-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzyl)thiazolidine-2,4-dione; PPARγ EC₅₀ = 1.351 μM |
| Quantified Difference | Different scaffolds; target annotation: none vs. PPARγ agonist |
| Conditions | CAS registry; ZINC20 annotation; literature PPARγ transactivation assay |
Why This Matters
Purchasing balaglitazone when the benzothiazole-furan isomer is required would introduce a potent PPARγ activity that is absent in the target compound, invalidating the screening experiment.
- [1] ZINC20 (ZINC000001965069). Substance record. No known activity per ChEMBL. Accessed 2026-05-08. View Source
